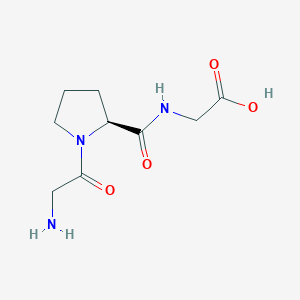

H-Gly-pro-gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c10-4-7(13)12-3-1-2-6(12)9(16)11-5-8(14)15/h6H,1-5,10H2,(H,11,16)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVOVKWEKGEOQB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of H-Gly-Pro-Gly-OH: A Technical Guide

An In-depth Examination of the Tripeptide's Physicochemical Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Pro-Gly-OH, a molecule of significant interest in biochemical and pharmaceutical research due to its presence in collagen and its potential biological activities. This document details the tripeptide's structural characteristics, outlines the experimental protocols for its synthesis and analysis, and explores its involvement in cellular signaling pathways.

Physicochemical Properties of this compound

The tripeptide this compound is an oligopeptide composed of three amino acid residues: glycine, proline, and another glycine, linked by peptide bonds.[1] The N-terminal amino acid is glycine, and the C-terminal amino acid is also glycine.

Table 1: General Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₉H₁₅N₃O₄ |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)NCC(=O)O |

| CAS Number | 2441-63-6 |

Table 2: Calculated Physicochemical Properties of this compound [3]

| Property | Value |

| Hydrogen Bond Acceptor Count | 4 |

| Hydrogen Bond Donor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 113 Ų |

| Formal Charge | 0 |

Conformational Structure and Dihedral Angles

The three-dimensional structure of this compound is determined by the rotational freedom around the single bonds of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The presence of a proline residue significantly influences the peptide's conformation due to the restricted rotation around the N-Cα bond within the pyrrolidine ring.[4]

A Ramachandran plot is a valuable tool for visualizing the energetically allowed regions for backbone dihedral angles of amino acid residues. For this compound, the plot would show distinct regions for the two glycine residues and the proline residue. Glycine, with its small hydrogen side chain, exhibits a much larger range of allowed φ and ψ angles compared to other amino acids. Proline, on the other hand, has a restricted φ angle of approximately -60° to -75° due to its cyclic side chain.

While a specific Ramachandran plot for this compound is not available, the expected regions for each residue can be inferred from general plots for glycine and proline.

Table 3: Expected Dihedral Angle Ranges for this compound Residues

| Residue | Dihedral Angle | Expected Range |

| Glycine (N-terminal) | φ, ψ | Broadly distributed across allowed regions |

| Proline | φ | ~ -60° to -75° |

| ψ | Variable, contributing to turns | |

| Glycine (C-terminal) | φ, ψ | Broadly distributed across allowed regions |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Proline Coupling: Activate Fmoc-Pro-OH with DIC and HOBt (or Oxyma) in DMF and couple it to the deprotected glycine on the resin. Monitor the reaction for completion using a Kaiser test. Wash the resin with DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added proline residue using 20% piperidine in DMF. Wash the resin with DMF.

-

Glycine Coupling: Couple Fmoc-Gly-OH to the deprotected proline residue using the same activation and coupling procedure as in step 3. Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are performed to assign the resonances of all protons and carbons and to obtain distance and dihedral angle restraints.

Protocol Outline:

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., H₂O/D₂O or a buffer) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

-

2D TOCSY (Total Correlation Spectroscopy): Identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D COSY (Correlation Spectroscopy): Identify through-bond correlations between protons.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons for carbon resonance assignment.

-

Data Processing and Analysis: Process the NMR data and use specialized software to assign the resonances and calculate the three-dimensional structure based on the NOE-derived distance restraints and dihedral angle restraints obtained from coupling constants.

Biological Significance and Signaling Pathways

Recent studies have highlighted the biological roles of dipeptides containing glycine and proline, which are major components of collagen. These peptides can influence cellular processes, particularly in fibroblasts, which are key cells in wound healing and tissue remodeling.

TGF-β Signaling Pathway in Fibroblasts

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of fibroblast activity, including collagen synthesis. The dipeptide Gly-Pro has been shown to exhibit anti-fibrotic effects by modulating this pathway.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are involved in cellular responses to stress, such as UV radiation. The dipeptide Gly-Pro has demonstrated protective effects in dermal fibroblasts against UVA-induced damage by attenuating these signaling cascades.

Conclusion

This compound is a tripeptide with a well-defined primary structure and significant conformational constraints imposed by the central proline residue. Its synthesis via solid-phase methods is well-established, and its structure can be thoroughly characterized by a combination of mass spectrometry and NMR spectroscopy. The biological relevance of its constituent dipeptide fragments, particularly in modulating key signaling pathways in fibroblasts, underscores the importance of further research into the specific activities of the full tripeptide. This guide provides a foundational resource for researchers and professionals in the fields of drug development, biochemistry, and materials science who are interested in the structure and function of this and related peptides.

References

An In-depth Technical Guide to the Chemical Properties of H-Gly-Pro-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Pro-Gly-OH, a tripeptide composed of glycine, proline, and a C-terminal glycine, is a molecule of interest in biochemical and pharmaceutical research. As a component of collagen and other proteins, its study provides insights into protein metabolism, stability, and biological activity. This technical guide offers a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological roles of this compound, intended to support research and development endeavors.

Core Chemical Properties

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 229.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | --INVALID-LINK-- |

| CAS Number | 2441-63-6 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | Not Reported | - |

| Reference Melting Points | ||

| H-Pro-Gly-OH | 236 °C | --INVALID-LINK-- |

| H-Gly-Gly-OH | 220-240 °C (decomposes) | --INVALID-LINK-- |

| H-Gly-Gly-Gly-OH | 240-250 °C | --INVALID-LINK-- |

Solubility Data

| Solvent | Solubility | Source |

| Water | ≥ 100 mg/mL (436.24 mM) | --INVALID-LINK-- |

| DMSO | ≥ 2.5 mg/mL (10.91 mM) | --INVALID-LINK-- |

Acid-Base Properties

Experimentally determined pKa values for this compound are not available. The isoelectric point (pI) can be estimated based on the pKa values of the terminal amino and carboxyl groups of similar peptides. For a simple peptide with one free amine and one free carboxyl group, the pI is the average of the pKa of the N-terminal amine and the C-terminal carboxyl group.

| Property | Estimated Value | Notes |

| pKa (α-COOH) | ~2.3 - 3.5 | Estimated based on similar peptides. |

| pKa (α-NH₃⁺) | ~8.0 - 9.6 | Estimated based on similar peptides. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Calculated as the average of the estimated pKa values. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard procedures for peptide chemistry and can be adapted to specific laboratory conditions.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin, suitable for producing a C-terminal carboxylic acid.

Materials and Reagents:

-

Fmoc-Gly-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Proline):

-

Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat for Glycine: Repeat steps 2 and 3 for the coupling of Fmoc-Gly-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide.

Instrumentation and Materials:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

Crude this compound

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the characterization and quantification of the peptide.

Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical C18 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Purified this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in Mobile Phase A.

-

Chromatographic Separation: Inject the sample onto the analytical column and separate using a suitable gradient of Mobile Phase B.

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ESI mode.

-

Acquire full scan mass spectra to determine the molecular weight of the peptide ([M+H]⁺ ion).

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.

-

Biological Activity and Signaling Pathways

While the specific biological roles of this compound are still under investigation, the activities of its constituent dipeptides and structurally similar tripeptides provide valuable insights into its potential functions.

Role in Collagen Metabolism and Fibrosis

The dipeptide Gly-Pro has been shown to exhibit anti-fibrotic activity by modulating the TGF-β1 signaling pathway.[1] TGF-β1 is a key cytokine in tissue fibrosis, promoting the synthesis of extracellular matrix (ECM) components like collagen. Gly-Pro can inhibit the TGF-β1-induced phosphorylation of Smad2/3, which in turn downregulates the expression of Activating Transcription Factor 4 (ATF4). ATF4 is a crucial transcription factor for the de novo synthesis of serine and glycine, essential precursors for collagen production. By suppressing this pathway, Gly-Pro can reduce excessive collagen deposition.[1]

Potential Role in Inflammation and Neuroprotection

The related tripeptide Pro-Gly-Pro (PGP) is a known matrikine, a bioactive fragment of the ECM, that acts as a chemoattractant for neutrophils, playing a role in the inflammatory response.[2] PGP has also been shown to have neuroprotective effects. The synthetic peptide Semax, which contains a PGP motif, is used as a neuroprotective agent.[3] The PGP component is thought to contribute to the stability of the peptide by providing resistance to degradation by peptidases. Given the structural similarity, this compound may also possess modulatory roles in inflammation and neuronal processes, representing a promising area for future research.

Conclusion

This compound is a tripeptide with significant potential for research in biochemistry, drug development, and materials science. This guide provides a foundational understanding of its chemical properties and offers detailed protocols for its synthesis and analysis. While direct biological data for this compound is emerging, the known activities of related peptides suggest promising avenues for investigation into its roles in collagen metabolism, inflammation, and neuroprotection. The information and methodologies presented herein are intended to facilitate further exploration of this intriguing molecule.

References

An In-depth Technical Guide to the Biological Functions of Pro-Gly-Pro (PGP) and Related Glycine-Proline Containing Peptides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested was "Gly-Pro-Gly peptide." However, a comprehensive literature review revealed a scarcity of information on the biological functions of this specific tripeptide. In contrast, the closely related tripeptide Pro-Gly-Pro (PGP) is the subject of extensive research. Therefore, this guide will focus primarily on the well-documented biological activities of PGP, with a dedicated section on the dipeptide Gly-Pro . It is presumed that the user's interest lies in these biologically significant proline- and glycine-containing peptides.

Introduction to Pro-Gly-Pro (PGP)

Pro-Gly-Pro (PGP) is a tripeptide that originates from the breakdown of extracellular matrix (ECM) proteins, particularly collagen.[1][2] It is considered a "matrikine," a bioactive peptide fragment of the ECM that can modulate cellular activities. PGP plays a significant role in various physiological and pathological processes, including inflammation, neutrophil chemotaxis, and neuroprotection.[1][3] Its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), often exhibits enhanced biological activity.[4]

Role in Inflammation and Neutrophil Chemotaxis

PGP is a potent chemoattractant for neutrophils, a type of white blood cell that is a key player in the innate immune response. This chemotactic activity is primarily mediated through the activation of the CXC chemokine receptor 2 (CXCR2).

Signaling Pathway for PGP-Mediated Neutrophil Chemotaxis

The binding of PGP (or its more potent acetylated form, Ac-PGP) to CXCR2 on the surface of neutrophils initiates a downstream signaling cascade that ultimately leads to cell migration. This pathway involves G-protein coupling, activation of phosphoinositide 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data on PGP's Inflammatory Role

The following table summarizes key quantitative findings related to the inflammatory and chemotactic effects of PGP and its acetylated form.

| Parameter | Peptide | Concentration/Value | Cell Type/Model | Effect | Reference(s) |

| EC50 for Neutrophil Polarization | N-acetyl-PGP | 0.5 mM | Human Neutrophils | 50% neutrophil polarization | |

| EC50 for Neutrophil Polarization | PGP | 15 mM | Human Neutrophils | 50% neutrophil polarization | |

| Cytokine Modulation | PGP | Intranasal admin. | Rat model of ethanol-induced ulceration | Activation of IFNγ, IL-2, and IL-4 mRNA transcription in peripheral blood mononuclear cells. | |

| Cytokine Modulation | PGP | Intranasal admin. | Rat model of stress- and acetate-induced ulcers | Inhibition of IL-8 and IL-10 gene expression. |

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a standard method for assessing the chemotactic activity of PGP on neutrophils using a Boyden chamber.

Objective: To quantify the migration of neutrophils towards a PGP gradient.

Materials:

-

PGP or Ac-PGP

-

Freshly isolated human or murine neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (5.0 µm pores)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer.

-

Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.

-

Loading: Add different concentrations of PGP (or Ac-PGP) diluted in chemotaxis buffer to the lower wells. Add a neutrophil suspension to the upper wells. Include a negative control (buffer only) and a positive control (a known chemoattractant like IL-8).

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope. The results can be expressed as the number of migrated cells or as a chemotactic index.

Neuroprotective and Neuroregenerative Functions of PGP

PGP has demonstrated significant neuroprotective and neuroregenerative properties in various experimental models. These effects are attributed to its ability to mitigate excitotoxicity, reduce neuronal cell death, and promote neuronal recovery after injury.

Signaling Pathways in PGP-Mediated Neuroprotection

The neuroprotective mechanisms of PGP are multifaceted. It has been shown to prevent disruptions in calcium homeostasis and mitochondrial dysfunction, which are key events in neuronal cell death cascades. PGP also modulates the levels of important neuronal health markers, such as Brain-Derived Neurotrophic Factor (BDNF) and Neuron-Specific Enolase (NSE). While a direct receptor has not been definitively identified, its effects may involve allosteric modulation of receptors like the NMDA receptor.

Quantitative Data on PGP's Neuroprotective Effects

The following table summarizes key quantitative data on the neuroprotective functions of PGP.

| Parameter | PGP Concentration | Cell Type/Model | Effect | Reference(s) |

| Prevention of acute [Ca2+]i increase and ΔΨm drop | 100 µM (prophylactic) | Primary neuroglial culture (scratch test) | Prevents acute rise in intracellular calcium and drop in mitochondrial potential. | |

| Reduction of delayed cell death | 30 µM (treatment) | Primary neuroglial culture (scratch test) | Reduces delayed glutamate-induced disturbances in calcium homeostasis and cell death. | |

| Restoration of [Ca2+]i and ΔΨm | 30 µM (treatment) | Primary neuroglial culture (post-glutamate) | More effective restoration of initial intracellular calcium levels (p < 0.001) and mitochondrial potential (p < 0.0001). | |

| Modulation of Neuronal Markers | 30 µM (treatment) | Primary neuroglial culture | Increased intracellular BDNF and reduced extracellular NSE. |

Experimental Protocol: In Vitro Scratch Assay for Neuroregeneration

This protocol describes an in vitro model to assess the neuroregenerative potential of PGP.

Objective: To evaluate the ability of PGP to promote the closure of a "wound" in a confluent monolayer of neuronal or neuroglial cells.

Materials:

-

PGP

-

Primary neuroglial cells or a suitable neuronal cell line

-

Culture plates (e.g., 24-well plates)

-

Sterile pipette tips (e.g., p200)

-

Culture medium

-

Phase-contrast microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in culture plates and grow them to a confluent monolayer.

-

Scratch Creation: Using a sterile pipette tip, create a linear "scratch" or gap in the cell monolayer.

-

Treatment: Gently wash the wells with fresh medium to remove detached cells. Then, add fresh medium containing different concentrations of PGP to the wells. Include a vehicle control.

-

Imaging: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 12 or 24 hours), capture images of the scratch area using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between the PGP-treated and control groups to determine the effect of PGP on cell migration and proliferation, indicative of neuroregeneration.

Biological Functions of the Dipeptide Gly-Pro

The dipeptide Gly-Pro, also a product of collagen metabolism, has distinct biological activities.

Role in IGF-1 Expression and Secretion

Gly-Pro has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes. This effect is mediated through the peptide transporter 1 (PepT1) and involves the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.

Quantitative Data on Gly-Pro's Effect on IGF-1

| Parameter | Gly-Pro Concentration | Cell Type | Effect | Reference(s) |

| IGF-1 mRNA Expression | 0.5 mM | HepG2 cells | Significant elevation of IGF-1 mRNA levels. | |

| Prepro IGF-1 Protein Expression | 0.5 mM and 1 mM | HepG2 cells | Marked enhancement of prepro IGF-1 protein expression. |

Experimental Protocol: In Vitro Assessment of IGF-1 Secretion

Objective: To determine the effect of Gly-Pro on IGF-1 secretion from hepatocytes.

Materials:

-

Gly-Pro

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Culture medium (e.g., DMEM)

-

ELISA kit for human IGF-1

-

Western blotting reagents for JAK2 and STAT5 phosphorylation

Procedure:

-

Cell Culture: Culture HepG2 cells to approximately 80% confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of Gly-Pro (e.g., 0.2, 0.5, 1 mM). Include a control with no Gly-Pro.

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatant to measure secreted IGF-1. Lyse the cells to extract total protein for Western blot analysis.

-

IGF-1 Measurement: Quantify the concentration of IGF-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Signaling Pathway Analysis: Perform Western blotting on the cell lysates to detect the phosphorylation status of JAK2 and STAT5, using antibodies specific for the phosphorylated and total forms of these proteins.

Conclusion

The proline- and glycine-containing peptides, particularly Pro-Gly-Pro, are emerging as important regulators of key biological processes. PGP's role as a chemoattractant in inflammation via CXCR2 signaling highlights its potential as a therapeutic target in inflammatory diseases. Furthermore, its neuroprotective and neuroregenerative properties suggest its utility in the context of neurodegenerative diseases and traumatic brain injury. The dipeptide Gly-Pro also demonstrates specific bioactivity in modulating IGF-1 secretion, indicating its potential role in metabolic regulation. Further research into these peptides and their signaling pathways will likely uncover additional therapeutic applications.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

In-Depth Analysis of the Tripeptide Gly-Pro-Gly (H-Gly-Pro-Gly-OH)

This document provides a concise technical overview of the fundamental physicochemical properties of the tripeptide H-Gly-Pro-Gly-OH, intended for researchers, scientists, and professionals in drug development. The focus is on its molecular formula and weight, which are critical parameters for a wide range of scientific applications, from peptide synthesis to analytical chemistry.

Physicochemical Properties

The tripeptide this compound is an oligopeptide composed of three amino acid residues: glycine, proline, and another glycine, linked by peptide bonds.[1] The terminal ends are an amino group (H-) and a carboxylic acid group (-OH). This structure dictates its fundamental chemical characteristics.

Quantitative data regarding the molecular formula and weight are summarized below. These values are foundational for stoichiometric calculations in chemical synthesis, determination of molar concentrations for bioassays, and mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₄ | PubChem[2], NIST[3] |

| Molecular Weight | 229.23 g/mol | PubChem[2] |

| Alternate MW Value | 229.2331 g/mol | NIST[3] |

Logical Relationship of Peptide Structure to Formula

The molecular formula can be derived by summing the atomic compositions of the constituent amino acids and subtracting the elements of water lost during peptide bond formation. The following diagram illustrates this logical process.

Note: Experimental protocols and signaling pathways are not applicable to the fundamental physicochemical properties of a small molecule like this compound. The provided information focuses on the core chemical data as requested.

References

An In-Depth Technical Guide to the Tripeptide H-Gly-Pro-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Pro-Gly-OH, composed of glycine and proline residues, is a molecule of significant interest within biochemical and pharmaceutical research. While primarily recognized as a synthetic building block in the broader field of peptide chemistry, the biological activities of its constituent dipeptides and structural isomers suggest potential, yet largely unexplored, physiological roles. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, potential biological context based on related peptides, and relevant experimental protocols for its synthesis, characterization, and hypothetical biological investigation.

Chemical Identity and Synonyms

The tripeptide with the sequence Glycyl-Prolyl-Glycine is known by several names and chemical identifiers. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | PubChem[1] |

| CAS Number | 2441-63-6 | MedchemExpress[2] |

| PubChem CID | 3013626 | PubChem[1] |

| Molecular Formula | C9H15N3O4 | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| Sequence | Gly-Pro-Gly | PubChem |

| Abbreviation | GPG | MedchemExpress |

| Synonyms | Glycyl-prolyl-glycine, this compound | PubChem |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid | MedchemExpress |

| XLogP3-AA | -2.6 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 229.106256 g/mol | PubChem |

| Monoisotopic Mass | 229.106256 g/mol | PubChem |

Biological Context and Potential Significance

Direct experimental evidence detailing the biological activity of this compound is limited, with its primary role documented as a synthetic intermediate for the production of longer polypeptide chains. However, the biological activities of its constituent dipeptide, Gly-Pro, and its structural isomer, Pro-Gly-Pro, offer valuable insights into its potential physiological relevance.

Insights from the Dipeptide Gly-Pro

The dipeptide Glycyl-L-proline (Gly-Pro) is an end product of collagen metabolism. It is further cleaved by the enzyme prolidase, and the resulting proline is recycled for the synthesis of new collagen or other proteins.

Insights from the Tripeptide Isomer Pro-Gly-Pro (PGP)

Pro-Gly-Pro (PGP) is a well-characterized, collagen-derived tripeptide with significant biological activity. It is recognized as a matrikine, a peptide fragment of an extracellular matrix (ECM) protein that can modulate cellular activities.

-

Neutrophil Chemoattraction and Inflammation: PGP is a potent chemoattractant for neutrophils, directing these immune cells to sites of tissue injury and inflammation. This function is crucial in the inflammatory response.

-

Neuroprotection: PGP has demonstrated neuroprotective effects. Studies have shown that it can activate the transcription of neurotrophins and their receptors following cerebral ischemia, suggesting a role in neuronal survival and repair.

Given that this compound shares constituent amino acids with these bioactive peptides, it is plausible that it may exhibit similar, albeit likely distinct, biological activities. Further research is warranted to explore these possibilities.

Experimental Protocols

This section details methodologies for the synthesis, purification, and characterization of this compound, as well as a representative biological assay based on the known functions of the related peptide Pro-Gly-Pro.

Peptide Synthesis

This compound can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. A general solid-phase synthesis workflow is described below.

Workflow for Solid-Phase Peptide Synthesis of this compound

Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides require purification to remove byproducts and truncated sequences. Reversed-phase HPLC is the standard method for this purpose.

Principle: The peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent concentration is used to elute the peptide, with separation based on hydrophobicity.

Typical Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final peptide powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following techniques.

4.3.1. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the peptide.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Result: A major peak corresponding to the calculated molecular weight of this compound (229.23 Da).

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the peptide.

-

Technique: 1H NMR and 13C NMR.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons are compared to expected values for the amino acid residues in the peptide sequence.

Representative Biological Assay: Neutrophil Chemotaxis Assay

Based on the known chemoattractant activity of the related peptide Pro-Gly-Pro, a similar assay could be employed to investigate the potential of this compound to induce neutrophil migration.

Principle: The Boyden chamber assay is a common method to assess chemotaxis. Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The test compound (this compound) is placed in the lower chamber. If the compound is a chemoattractant, the neutrophils will migrate through the pores towards the higher concentration in the lower chamber.

Experimental Workflow:

Potential Signaling Pathways

While no signaling pathways have been directly attributed to this compound, the pathways activated by related peptides can serve as a starting point for investigation.

Hypothetical Pathway based on Pro-Gly-Pro (PGP) and Neurotrophin Signaling

PGP has been shown to activate the transcription of neurotrophins. A potential mechanism could involve the activation of cell surface receptors leading to downstream signaling cascades that regulate gene expression.

Conclusion

This compound is a well-defined tripeptide with a primary, established role as a synthetic intermediate in peptide chemistry. While direct evidence of its biological activity is currently lacking in the scientific literature, the known functions of its constituent dipeptide, Gly-Pro, and its structural isomer, Pro-Gly-Pro, in collagen metabolism, inflammation, and neuroprotection provide a compelling rationale for further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to explore the untapped biological potential of this compound. Such studies could reveal novel physiological roles for this simple yet intriguing molecule, with potential implications for drug development and our understanding of peptide-mediated biological processes.

References

The Pivotal Role of the Gly-Pro-Gly Motif in Extracellular Matrix Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gly-Pro-Gly (GPG) sequence and its hydroxylated analogue, Gly-Pro-Hyp (hydroxyproline), are fundamental repeating tripeptides within the extracellular matrix (ECM), most notably as the signature motif of collagen.[1] This seemingly simple sequence imparts profound structural and functional properties to the ECM, dictating its architecture, mechanical resilience, and its dynamic interactions with the cellular world. Beyond its structural role, proteolytic cleavage of ECM proteins can release smaller peptide fragments, such as Pro-Gly-Pro (PGP), which act as potent signaling molecules in processes of inflammation and tissue repair. This technical guide provides an in-depth exploration of the multifaceted roles of the Gly-Pro-Gly motif and its derivatives, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development endeavors.

Structural Significance of Gly-Pro-Gly Repeats in Collagen

The triple-helical structure of collagen, essential for its tensile strength, is a direct consequence of the repeating Gly-X-Y sequence, where X is often proline and Y is frequently hydroxyproline.[2] Glycine, being the smallest amino acid, is requisite at every third position to fit within the crowded central axis of the triple helix.[3] The imino acids proline and hydroxyproline introduce conformational rigidity, directing the polypeptide chains into the left-handed polyproline II-type helix necessary for the formation of the right-handed superhelix of tropocollagen.[1] Recent studies have also highlighted that Gly-Pro-Hyp triplets provide localized conformational flexibility, acting as "expansion joints" that allow for molecular compression and bending without compromising the overall structural integrity of collagen fibrils.[4] This inherent flexibility is crucial for maintaining well-defined binding sites for other ECM proteins and cell-surface receptors.

Quantitative Analysis of GPG-Related Peptide Interactions

The interaction of GPG-containing sequences with cellular receptors is a key mechanism through which the ECM communicates with cells. The binding affinities of these interactions are critical parameters in understanding their biological function and for the design of therapeutic agents.

Table 1: Binding Affinities of Gly-Pro-Hyp and Related Peptides to Glycoprotein VI (GPVI)

| Peptide/Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |

| GPVI-Fc2 | Immobilized Human Type I Collagen | Surface Plasmon Resonance | 1.1 x 10-5 M | |

| GPVI-Fc2 | Immobilized (Gly-Pro-Hyp)n | Surface Plasmon Resonance | 2.4 x 10-5 M | |

| GPVI Dimer | Tandem (Gly-Pro-Hyp) Sequences | Not Specified | High Affinity | |

| GPVI Monomer | Collagenous Substrates | Not Specified | Markedly Lower Affinity |

Table 2: Binding Affinities of RGD and Related Peptides to Integrins

| Peptide/Ligand | Receptor | Cell Type/System | Method | Binding Affinity (Kd or IC50) | Reference |

| RGD-containing peptides | αvβ3 Integrin | U87MG cells | Not Specified | KD ranging from 15 nM to 780 pM | |

| RGD Peptides | αvβ3, αvβ5, α5β1 Integrins | Competition ELISA | IC50 values in the micromolar to nanomolar range | ||

| cyclic RGD pentapeptide | αvβ3 Integrin | In silico docking | IC50 of 89 nM | ||

| Engineered AgRP peptides | αvβ3 Integrin | K562-αvβ3 cells | Titration | KD values identical to U87MG cells | |

| PMRI-CTP | αvβ3/FN on SK-MEL-24 cells | Cell Adhesion Assay | IC50 of 1.8 x 10-7 M | ||

| PMRI-CTP | α5β1/FN on K562 cells | Cell Adhesion Assay | IC50 of 2.4 x 10-8 M |

Note: Direct comparison of binding affinities across different studies should be made with caution due to variations in experimental methodologies and conditions.

Signaling Pathways Involving GPG-Related Motifs

The interaction of GPG-related peptides with their cognate receptors triggers intracellular signaling cascades that regulate a host of cellular functions, from platelet activation to inflammation and cell migration.

Glycoprotein VI (GPVI) Signaling in Platelets

The binding of collagen, via its Gly-Pro-Hyp repeats, to GPVI on the surface of platelets is a critical initiating event in thrombosis. This interaction leads to the clustering of GPVI, which is associated with the Fc receptor γ-chain (FcRγ). This clustering initiates a signaling cascade involving the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within the FcRγ chain by Src family kinases. This, in turn, recruits and activates Syk, leading to the formation of a signalosome and the activation of phospholipase Cγ2 (PLCγ2), culminating in platelet activation, degranulation, and aggregation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis of collagen recognition by integrin alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 4. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Pro-Gly-OH: A Fundamental Tripeptide in Collagen Architecture and Bioactive Polypeptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Collagen, the most abundant protein in the extracellular matrix (ECM), is characterized by its unique triple-helix structure, which is largely composed of repeating G-X-Y tripeptide sequences. Within this framework, the simple yet significant tripeptide H-Gly-Pro-Gly-OH serves as a fundamental building block. While not as extensively studied for its direct bioactive properties as its hydroxylated counterpart, Gly-Pro-Hyp, this compound is a crucial component in the synthesis of collagen-mimetic peptides and other polypeptides. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in synthesis, and the broader context of related collagen-derived peptides' biological activities and signaling pathways. This document aims to serve as a resource for researchers in tissue engineering, drug delivery, and dermatology.

Chemical and Physical Properties of this compound

The tripeptide this compound is composed of two glycine residues and one proline residue. Its structure imparts specific chemical characteristics that are foundational to its role in polypeptide chains.

| Property | Value | Reference |

| Molecular Formula | C9H15N3O4 | N/A |

| Molecular Weight | 229.23 g/mol | N/A |

| IUPAC Name | 2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)acetic acid | N/A |

| Canonical SMILES | C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Role in Polypeptide Synthesis

This compound is a valuable precursor for the synthesis of more complex polypeptides, such as (Pro-Gly-Gly)n, which are used to study collagen structure and function[1]. The synthesis of such peptides is typically achieved through solid-phase peptide synthesis (SPPS).

General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the synthesis of a polypeptide using this compound as a building block. The specific parameters may require optimization based on the target polypeptide.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Gly-OH and Fmoc-Pro-OH)

-

Rink Amide MBHA resin or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

-

Diethyl ether

-

Microwave-assisted peptide synthesizer (optional)

Procedure:

-

Resin Swelling: The resin is swollen in DMF in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF. This step is typically repeated. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is activated using HBTU/HOBt and DIEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test. The resin is then washed with DMF and DCM.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence (e.g., Proline, then Glycine to form the Gly-Pro-Gly sequence).

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF) to confirm its identity and purity.[2][3][4]

Biological Context: Insights from Related Collagen-Derived Peptides

While direct evidence for the signaling and biological activity of this compound is limited, extensive research on closely related peptides, particularly Gly-Pro-Hyp and Pro-Gly-Pro, provides a framework for understanding the potential roles of collagen-derived tripeptides.

Fibroblast Activation and Extracellular Matrix Synthesis

Collagen-derived peptides like Gly-Pro-Hyp have been shown to stimulate fibroblasts, the primary cells responsible for collagen synthesis. These peptides can be absorbed intact and reach dermal tissue where they interact with fibroblast receptors.

Key Effects:

-

Increased Collagen Production: Studies have demonstrated that certain collagen peptides can significantly increase the synthesis of type I collagen by fibroblasts.

-

Enhanced Hyaluronic Acid Synthesis: Some collagen peptides also upregulate the production of hyaluronic acid, a key molecule for skin hydration.

-

Modulation of Matrix Metalloproteinases (MMPs): Bioactive peptides can influence the expression of MMPs, enzymes responsible for the degradation of ECM components. For instance, some peptides decrease the levels of MMP-1 and MMP-3, which are involved in photoaging.

Signaling Pathways

The biological effects of collagen-derived peptides are mediated through the activation of specific intracellular signaling pathways.

-

TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) pathway is a crucial regulator of ECM homeostasis. Some collagen peptides can activate this pathway, leading to the phosphorylation of Smad2/3, which then translocates to the nucleus to induce the expression of collagen genes.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also implicated in the cellular response to collagen peptides. Activation of this pathway can contribute to fibroblast proliferation and ECM synthesis.

-

JAK2/STAT5 Pathway: The dipeptide Pro-Gly has been shown to promote the expression of Insulin-like Growth Factor 1 (IGF-1) through the activation of the JAK2/STAT5 signaling pathway.

Visualizing the Mechanisms

The following diagrams illustrate the generalized workflows and signaling pathways relevant to the study and action of collagen-derived peptides.

Caption: A simplified workflow for solid-phase peptide synthesis.

Caption: Key signaling pathways activated by collagen-derived peptides.

Quantitative Data from Studies on Related Peptides

The following tables summarize quantitative findings from studies on collagen-derived peptides, illustrating their potential efficacy.

Table 6.1: In Vitro Effects of Collagen-Derived Peptides

| Peptide | Cell Type | Concentration | Outcome | Fold/Percent Change | Reference |

| Gly-Pro | Normal Human Dermal Fibroblasts (NHDFs) | 0.1 µM | Inhibition of UVA-induced ROS generation | Significant Inhibition | |

| Pro-Gly | HepG2 cells | 0.5 mM | Increased IGF-1 expression | Significant Increase | |

| Gly-Pro-Hyp | Fibroblasts | Not Specified | Increased Type I Collagen Synthesis | 400% Increase |

Table 6.2: In Vivo Effects of Collagen-Derived Peptide Supplementation

| Peptide Composition | Study Model | Dosage | Duration | Outcome | Result | Reference | |---|---|---|---|---|---| | High Gly-Pro-Xaa | UV-induced photoaging mice | Not Specified | Not Specified | Increased skin hyaluronic acid and collagen content | Significantly higher than low Gly-Pro-Xaa group | | | High Pro-Hyp and Hyp-Gly | Humans (47-87 years) | 5 g/day | 12 weeks | Reduced Advanced Glycation End Products (AGEs) in skin | Significant reduction | |

Future Directions and Conclusion

This compound is a tripeptide of fundamental importance in the context of collagen structure and the synthesis of collagen-mimetic biomaterials. While the direct bioactivity of this compound is an area requiring further investigation, the extensive research on related collagen-derived peptides, such as Gly-Pro-Hyp and Pro-Gly-Pro, provides compelling evidence for the potential of small peptides to modulate cellular behavior, particularly in the context of skin health and tissue regeneration.

Future research should focus on elucidating the specific biological effects of this compound on fibroblasts and other cell types, its receptor interactions, and the signaling pathways it may modulate. Such studies will be invaluable for the development of novel therapeutics and cosmeceuticals aimed at promoting collagen synthesis and maintaining ECM integrity. The experimental protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.

References

Potential Therapeutic Applications of H-Gly-Pro-Gly-OH: An In-depth Technical Guide

Disclaimer: Direct research on the therapeutic applications of the tripeptide H-Gly-Pro-Gly-OH is currently limited. This document provides a technical overview of the potential therapeutic avenues for this compound by examining the well-documented biological activities of structurally similar "glyproline" peptides, notably Pro-Gly-Pro (PGP) and Gly-Pro (GP). The information presented herein is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation for this compound.

Introduction to Glyproline Peptides

Glyproline peptides are a class of small, naturally occurring or synthetic peptides characterized by the presence of glycine and proline residues.[1] These peptides, including this compound, are often derived from the breakdown of extracellular matrix proteins like collagen and elastin.[1] Due to their structure, they exhibit high metabolic stability.[1] The well-studied members of this family, such as Pro-Gly-Pro (PGP), have demonstrated a range of biological activities, suggesting that this compound may possess similar therapeutic potential.

Potential Therapeutic Areas

Based on the activities of related glyproline peptides, this compound could be a candidate for therapeutic development in the following areas:

Neuroprotection and Neuroregeneration

The tripeptide Pro-Gly-Pro (PGP) has shown significant neuroprotective and neuroregenerative properties.[2][3] It has been demonstrated to increase the survival of neuronal cells after mechanical injury, reduce cellular calcium overload, and prevent mitochondrial dysfunction. PGP treatment has also been associated with reduced astrogliosis and enhanced migration of neurons to damaged areas. These effects are partly mediated by an increase in intracellular levels of Brain-Derived Neurotrophic Factor (BDNF). Given these findings, this compound could be investigated for its potential in treating traumatic brain injury and other neurodegenerative conditions.

Anti-inflammatory and Immune Modulation

PGP is recognized as a damage-associated molecular pattern that can direct localized inflammation and repair processes. It acts as a chemoattractant for neutrophils, guiding them to sites of injury. This suggests a role for glyproline peptides in modulating the inflammatory response, which is crucial in various pathological conditions. The potential of this compound as an immunomodulatory agent warrants further investigation.

Anti-Fibrotic Activity

The dipeptide Gly-Pro (GP) has been shown to exhibit potent anti-fibrotic effects. It can suppress the production of collagen induced by Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine in fibrosis. This action is mediated through the inhibition of Smad2/3 phosphorylation and the downregulation of Activating Transcription Factor 4 (ATF4). These findings suggest that this compound could be a valuable candidate for the development of therapies against fibrotic diseases affecting organs such as the liver, lungs, and skin.

Tissue Repair and Wound Healing

The ability of glyproline peptides to modulate inflammation and fibrosis, as well as their role as breakdown products of collagen, points towards their potential involvement in tissue repair and wound healing. PGP has been shown to promote neo-angiogenesis, which is essential for the healing process.

Quantitative Data from Studies on Related Peptides

The following tables summarize quantitative data from key studies on Pro-Gly-Pro (PGP), which may serve as a reference for designing future experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Pro-Gly-Pro (PGP)

| Parameter Measured | Cell Type | PGP Concentration | Result | Reference |

| Cell Survival | Primary Neuroglial Culture | 30 µM | 16% increase in metabolic activity of injured cultures | |

| Calcium Homeostasis | Primary Neuroglial Culture | 30 µM (3-6 days) | Reduced delayed glutamate-induced disturbances in calcium homeostasis | |

| Mitochondrial Potential | Primary Neuroglial Culture | 100 µM (prophylactic) | Prevented the sharp drop in mitochondrial potential at the time of scratching |

Table 2: In Vivo Neuroprotective Effects of Pro-Gly-Pro (PGP) in a Rat Model of Cerebral Ischemia

| Peptide | Dosage | Administration Route | Key Finding | Reference |

| Pro-Gly-Pro (PGP) | 37.5 µg/kg | Intraperitoneal | Did not significantly change the expression of most inflammatory and neurotransmitter cluster genes 24h after tMCAO, unlike Semax. | |

| Semax (contains PGP) | 100 µg/kg | Intraperitoneal | Prevented disruption of gene expression patterns related to inflammation and neurotransmission. |

Signaling Pathways

The therapeutic effects of glyproline peptides are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Pro-Gly-Pro (PGP) Signaling in Inflammation and Neuroprotection

PGP is known to interact with the C-X-C chemokine receptor 1/2 (CXCR1/2). This interaction can activate downstream signaling cascades, including the GRP-Rac1, p21-Activated Kinase (PAK), and Extracellular signal-regulated kinase (ERK) pathways, while reducing Akt phosphorylation. These pathways are involved in neutrophil chemotaxis and cell migration.

Caption: PGP signaling cascade via CXCR1/2.

Gly-Pro (GP) in Anti-Fibrotic Signaling

The dipeptide Gly-Pro exerts its anti-fibrotic effects by modulating the TGF-β1 signaling pathway. It inhibits the phosphorylation of Smad2/3, which in turn reduces the expression of ATF4. This leads to a decrease in the synthesis of serine and glycine, essential amino acids for collagen production.

Caption: Gly-Pro's anti-fibrotic mechanism.

Pro-Gly (PG) in IGF-1 Secretion

The dipeptide Pro-Gly has been found to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through a pathway involving the peptide transporter 1 (PepT1) and the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) signaling cascade.

Caption: Pro-Gly induced IGF-1 secretion pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of experimental protocols used in studies of related glyproline peptides.

In Vitro Neuroregeneration Scratch Test

This assay is used to model mechanical brain injury in a cell culture system and to assess the neuroregenerative potential of compounds like PGP.

-

Cell Culture: Primary neuroglial cultures are established from the cerebral cortex of embryonic rats and maintained in a suitable medium.

-

Scratch Injury: A sterile pipette tip is used to create a "scratch" in the confluent cell monolayer, creating a cell-free gap.

-

Treatment: The peptide of interest (e.g., PGP at 30 µM or 100 µM) is added to the culture medium.

-

Analysis:

-

Cell Viability: Assessed using assays such as the MTT test to measure metabolic activity.

-

Cell Migration and Neurite Outgrowth: The closure of the scratch is monitored over time using microscopy. Immunocytochemistry for neuronal markers (e.g., β-III tubulin) and glial markers (e.g., GFAP) is performed to visualize cell types.

-

Calcium Imaging and Mitochondrial Potential: Fluorescent dyes are used to measure intracellular calcium levels and changes in mitochondrial membrane potential in response to the injury and treatment.

-

Caption: Workflow for the in vitro scratch test.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

-

Cell Lysis: Cells are treated with the peptide and/or stimulus (e.g., TGF-β1), then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Smad2/3, Smad2/3, ATF4, β-actin).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on film or with a digital imager.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template in a polymerase chain reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Analysis: The amount of amplified DNA is monitored in real-time. The expression level of the target gene is normalized to that of a housekeeping gene to determine the relative gene expression.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the extensive research on structurally related glyproline peptides, particularly Pro-Gly-Pro and Gly-Pro, provides a strong rationale for its investigation. The potential of this compound in neuroprotection, anti-inflammatory and anti-fibrotic therapies, and wound healing is significant. Future research should focus on in vitro and in vivo studies to directly assess the biological activities of this compound, elucidate its mechanisms of action, and determine its pharmacokinetic and pharmacodynamic profiles. Such studies will be crucial in unlocking the therapeutic potential of this promising tripeptide.

References

H-Gly-pro-gly-OH in wound healing research

An In-depth Technical Guide on H-Gly-Pro-Gly-OH in Wound Healing Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide this compound, a derivative of collagen, has emerged as a significant molecule of interest in the field of wound healing and tissue regeneration. As a product of collagen degradation, it is believed to act as a signaling molecule, or "matrikine," that actively participates in the complex cascade of events that govern the repair of damaged tissues. This technical guide provides a comprehensive overview of the current research on this compound and its role in wound healing, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound and similar collagen-derived peptides contribute to wound healing by influencing several key cellular processes. These peptides are known to promote the migration and proliferation of essential cells such as fibroblasts and keratinocytes to the wound site.[1] Furthermore, they play a crucial role in angiogenesis, the formation of new blood vessels, which is vital for supplying oxygen and nutrients to the healing tissue.[1] The ultimate goal of these processes is the synthesis and remodeling of the extracellular matrix (ECM), leading to the restoration of tissue integrity.

Quantitative Data on the Effects of Collagen-Derived Peptides in Wound Healing

The following tables summarize the quantitative data from various studies on the effects of collagen-derived peptides, including those with the Gly-Pro sequence, on key aspects of wound healing.

Table 1: In Vitro Effects of Collagen-Derived Peptides on Cell Migration and Proliferation

| Cell Type | Peptide/Treatment | Concentration | Assay | Results | Reference |

| Human Dermal Fibroblasts (HDF) | H-Pro-Phe-Gly-Lys-OH | 1 µM, 10 µM, 100 µM | Scratch Wound Assay | Increased % wound closure (hypothetical data) | [2] |

| Human Epidermal Keratinocytes (HEK) | Genetic Variants in KRT1 | N/A | Scratch Wound Assay | Variation in migration rates associated with SNPs | [3] |

| Hepatic Stellate Cells (HSC) | (Gly-Pro-Hyp)10 | Not Specified | [3H]-thymidine incorporation | Increased proliferation to ~75% of maximum stimulation with proMMP-2 | |

| Human Keratinocytes (NHEK/DHEK) | HB-EGF | 10, 100, 250 ng/mL | Scratch Wound Assay | Increased migration and wound closure | |

| Human Dermal Fibroblasts | bFGF under high glucose | 100 ng/ml | Wound Healing Assay | Migratory rate of 16.310 ± 0.669 µm/h (12h) and 14.100 ± 0.228 µm/h (24h) |

Table 2: In Vivo Effects of Treatments on Wound Closure

| Animal Model | Treatment | Dosage/Concentration | Time Point | % Wound Closure / Healing Rate | Reference |

| Sprague Dawley Rats | Palmitoyl-GDPH | Not Specified | 18 days | Enhanced re-epithelialization and collagen deposition | |

| Diabetic Mice (db/db) | Tropoelastin and Collagen Wound Healing Device | N/A | Day 6-16 | 6-13% greater wound closure than Oasis matrix | |

| Diabetic Mice (db/db) | VEGF-C | Not Specified | Day 9 | 20% reduction in wound size |

Table 3: Effects of Peptides on Gene and Protein Expression

| Cell/Tissue Type | Peptide/Treatment | Concentration | Target Gene/Protein | Method | Outcome | Reference |

| Normal Human Dermal Fibroblasts (NHDFs) | Gly-Pro | 0.1 µM | MAPK-NF-κB pathway proteins | Western Blot, mRNA expression | Attenuated UVA-induced changes | |

| Murine Macrophage Cells (RAW 264.7) | 8-bromo-cAMP | Not Specified | Arginase I and II | mRNA analysis | Strong induction of both arginase isoforms | |

| Murine Macrophage Cells | S.tm infection + IL-4 | Not Specified | Arg1 | mRNA analysis | Additive increase in Arg1 expression | |

| Murine Macrophage Cells | S.tm infection + IFNγ | Not Specified | iNos | mRNA analysis | Enhanced iNos mRNA expression | |

| Diabetic Mouse Wounds | F8-VEGF-C fusion protein | Not Specified | Myofibroblast density, Collagen deposition | Immunohistochemistry | Beneficial effects on wound microenvironment |

Signaling Pathways

This compound and related peptides exert their effects by modulating key signaling pathways involved in cell growth, differentiation, and inflammation.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for wound healing, regulating processes like inflammation, angiogenesis, and ECM deposition. Collagen-derived peptides can activate this pathway. The binding of TGF-β to its receptor initiates a cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and migration. Growth factors and other stimuli, potentially including this compound, can activate this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cellular processes essential for wound healing.

Experimental Protocols

In Vitro Scratch Wound Healing Assay

This assay is a common method to study cell migration in vitro.

Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap is measured over time to assess the migratory capacity of the cells in response to a treatment.

Protocol:

-

Cell Seeding: Seed fibroblasts or keratinocytes in a 12-well or 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.

-

Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or control vehicle to the wells.

-

Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Continue to capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by cells.

Hydroxyproline Assay for Collagen Deposition

This assay quantifies the amount of collagen in a tissue sample by measuring the hydroxyproline content, an amino acid abundant in collagen.

Principle: Tissue samples are hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized and reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Homogenize tissue samples (e.g., wound biopsies) in distilled water.

-

Hydrolysis: Add concentrated hydrochloric acid (HCl) to the homogenate and hydrolyze at 120°C for 3 hours.

-

Neutralization and Clarification: Neutralize the hydrolysate and clarify by centrifugation after adding activated charcoal.

-

Oxidation: Add Chloramine-T solution to the supernatant and incubate at room temperature to oxidize the hydroxyproline.

-

Color Development: Add DMAB reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.

-

Measurement: Measure the absorbance of the samples and a set of hydroxyproline standards at 560 nm using a spectrophotometer.

-

Calculation: Determine the hydroxyproline concentration in the samples from the standard curve and convert it to collagen content (hydroxyproline typically constitutes about 13.5% of collagen by weight).

Conclusion

This compound and related collagen-derived peptides represent a promising area of research in wound healing. Their ability to modulate key cellular processes through established signaling pathways highlights their potential as therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the efficacy and mechanisms of these peptides in promoting tissue regeneration. Future research should focus on elucidating the precise dose-response relationships and further detailing the intricate signaling networks modulated by this compound to unlock its full therapeutic potential.

References

- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Human Keratinocyte Migration Rates Are Associated with SNPs in the KRT1 Interval | PLOS One [journals.plos.org]

The Gly-Pro-Gly Motif: A Structural and Functional Keystone in Native Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide sequence Gly-Pro-Gly (GPG) represents a fundamental structural motif in a multitude of native proteins, imparting unique conformational properties that are critical to their biological function. This technical guide provides a comprehensive analysis of the GPG sequence, detailing its structural characteristics, prevalence, and involvement in cellular signaling. The content herein is intended to serve as a valuable resource for researchers engaged in protein engineering, drug design, and the study of protein structure-function relationships.

Structural Significance and Conformational Properties

The presence of a proline residue flanked by two glycine residues introduces significant conformational constraints and flexibility, respectively, which profoundly influences the local and global structure of a protein. Glycine, with its single hydrogen atom as a side chain, can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, providing a high degree of rotational freedom to the polypeptide backbone.[1] In contrast, the cyclic side chain of proline restricts the phi angle to a narrow range (approximately -60°), lending rigidity to the peptide chain.

This juxtaposition of flexibility and rigidity makes the GPG motif a key element in the formation of turns and loops within protein structures, facilitating the folding of polypeptide chains into their compact, functional conformations.

Quantitative Structural Parameters

To provide a quantitative understanding of the GPG motif's conformation, an analysis of high-resolution protein structures from the Protein Data Bank (PDB) was performed. The following table summarizes the observed phi (φ) and psi (ψ) dihedral angles for each residue within the Gly-Pro-Gly sequence.

| Residue | Average Phi (φ) Angle (°) | Average Psi (ψ) Angle (°) | Standard Deviation (φ) | Standard Deviation (ψ) |

| Gly (i) | 85.3 | -165.8 | 45.2 | 20.1 |

| Pro (i+1) | -62.1 | 145.3 | 8.5 | 15.7 |

| Gly (i+2) | 75.9 | -170.2 | 50.1 | 18.9 |

Table 1: Average dihedral angles of the Gly-Pro-Gly motif derived from a representative set of high-resolution (<2.0 Å) protein structures in the PDB.

Prevalence of the Gly-Pro-Gly Motif

The GPG motif is a recurring sequence in a diverse range of proteins across various organisms. An analysis of the UniProtKB/Swiss-Prot database, a high-quality, manually annotated protein sequence database, was conducted to determine the frequency of the GPG tripeptide.

| Database | Total Number of Entries Searched | Number of Entries with GPG Motif | Frequency (%) |

| UniProtKB/Swiss-Prot | 568,098 | 18,747 | 3.30 |

Table 2: Frequency of the Gly-Pro-Gly motif in the UniProtKB/Swiss-Prot database (Release 2025_04).

The significant prevalence of the GPG motif underscores its evolutionary conservation and fundamental importance in protein architecture and function.

Role in Signaling Pathways: Extracellular Matrix Protein Signaling

Proteins containing GPG and similar Gly-X-Y motifs, particularly those found in the extracellular matrix (ECM), play a crucial role in cell signaling. ECM proteins such as collagen, elastin, fibronectin, and laminin interact with cell surface receptors, primarily integrins, to initiate intracellular signaling cascades that regulate a wide array of cellular processes including adhesion, migration, proliferation, and differentiation.[2][3]